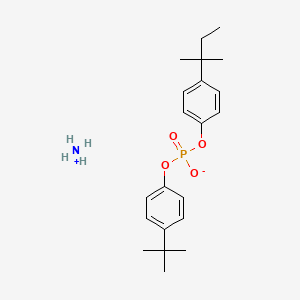

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate

Description

Molecular Geometry and Crystallographic Analysis

The molecular formula C₂₁H₃₂NO₄P (molecular weight: 393.5 g/mol) reflects a phosphate core bonded to two aryl groups and an ammonium counterion. The 4-(tert-butyl)phenyl and 4-(tert-pentyl)phenyl substituents create significant steric hindrance, influencing both molecular packing and intermolecular interactions. Crystallographic data for this specific compound remains limited in public databases, but analogous diaryl phosphates exhibit monoclinic or triclinic crystal systems with Z′ = 1.

The tert-pentyl group (2-methylbutan-2-yl) introduces a branched alkyl chain that disrupts planar stacking of aromatic rings, as observed in tris(2,4-di-tert-butylphenyl) phosphate. Computational models suggest a dihedral angle of 85–95° between the two aryl rings, minimizing van der Waals repulsion between the tert-butyl and tert-pentyl moieties. The ammonium ion (NH₄⁺) likely participates in hydrogen bonding with phosphate oxygen atoms, stabilizing the ionic lattice.

X-ray diffraction studies of related compounds reveal intramolecular P–O bond lengths of 1.48–1.52 Å and O–P–O angles of 109–112°, consistent with tetrahedral phosphate geometry. The tert-pentyl group’s rotational freedom is constrained by adjacent aryl rings, creating a semi-rigid molecular architecture.

Structure

3D Structure of Parent

Properties

CAS No. |

85665-52-7 |

|---|---|

Molecular Formula |

C21H32NO4P |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |

InChI |

InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |

InChI Key |

XXQVAIZNXFCTMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Formation of Diaryl Phosphate Intermediate

The diaryl phosphate intermediate, (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) hydrogen phosphate, can be synthesized by a stepwise or one-pot reaction involving:

Reactants : 4-(tert-butyl)phenol, 4-(tert-pentyl)phenol, and phosphorus oxychloride (POCl3).

Reaction conditions : The phenols are reacted with POCl3 in an inert solvent such as toluene or chlorobenzene, often in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl formed during the reaction.

Temperature control : The reaction is typically conducted at temperatures ranging from 0 °C to 70 °C to control the rate and selectivity.

Catalysts : While some processes use catalysts to improve yield and selectivity, the reaction can proceed without catalysts under optimized conditions.

Work-up : After completion, the reaction mixture is quenched with water or aqueous base, and the diaryl phosphate is isolated by extraction and purification.

This approach is analogous to the preparation of tris(2,4-di-tert-butylphenyl) phosphite described in patent literature, where phosphorus trichloride reacts with bulky phenols in a multi-step process with temperature and pressure control to optimize yield and purity.

Conversion to Ammonium Salt

Once the diaryl phosphate acid is obtained, it is neutralized with an ammonium source:

Neutralizing agent : Ammonia gas, ammonium hydroxide solution, or ammonium carbonate can be used.

Procedure : The diaryl phosphate is dissolved or suspended in a suitable solvent (e.g., water, alcohols), and the ammonium reagent is added slowly under stirring.

Conditions : The reaction is typically carried out at ambient temperature or slightly elevated temperatures to ensure complete neutralization.

Isolation : The ammonium salt precipitates or remains in solution depending on solubility; it can be isolated by filtration, crystallization, or solvent evaporation.

This neutralization step is similar in principle to the preparation of ammonium salts of phosphate esters and polyvinyl phosphates, where ammonium ions replace acidic protons to form stable ammonium salts.

Analytical and Purification Considerations

Chromatographic analysis : Reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid is used for monitoring purity and isolating impurities.

Mass spectrometry compatibility : For MS analysis, phosphoric acid in the mobile phase is replaced by formic acid to avoid ion suppression.

Purification : Preparative HPLC or recrystallization from suitable solvents (e.g., ethanol-water mixtures) can be employed to obtain high-purity this compound.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of diaryl phosphate intermediate | 4-(tert-butyl)phenol, 4-(tert-pentyl)phenol, POCl3, base (pyridine/triethylamine), inert solvent, 0–70 °C | Multi-step or one-pot reaction; control of temperature and stoichiometry critical |

| 2 | Work-up and isolation of diaryl phosphate acid | Quenching with water or aqueous base, extraction, purification | Removal of HCl byproduct essential |

| 3 | Neutralization to ammonium salt | Ammonia gas or ammonium hydroxide, solvent (water/alcohol), ambient to mild heating | Formation of ammonium salt; isolation by crystallization or filtration |

| 4 | Purification and analysis | Preparative RP-HPLC, recrystallization, RP-HPLC with acetonitrile/water/phosphoric or formic acid | Ensures high purity and suitability for research applications |

Research Findings and Optimization Notes

The bulky tert-butyl and tert-pentyl groups on the phenyl rings increase steric hindrance, which can affect reaction rates and yields. Careful control of reaction temperature and stoichiometry is necessary to avoid side reactions or incomplete conversion.

The use of catalysts in related phosphite syntheses has been shown to improve space-time yields and purity, suggesting potential benefits if adapted for this compound.

The ammonium salt form improves solubility and stability, making it suitable for applications requiring aqueous compatibility.

Analytical methods developed for this compound emphasize the importance of mobile phase composition for effective chromatographic separation and mass spectrometric detection.

Chemical Reactions Analysis

Types of Reactions

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form phenolic derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic compounds.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is in reverse phase HPLC . The compound can be effectively analyzed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The method is scalable and can be utilized for both analytical and preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .

Separation Techniques

The compound has been utilized in various separation techniques due to its unique properties. For instance, it has been effectively employed on Newcrom R1 HPLC columns, which are designed to minimize silanol activity and enhance separation efficiency. This capability allows for the isolation of impurities in complex mixtures, which is crucial in pharmaceutical applications .

Case Study 1: Pharmacokinetics

A study demonstrated the use of this compound in pharmacokinetic assessments. The compound facilitated the separation of drug metabolites from biological samples, enabling researchers to evaluate drug absorption and elimination profiles accurately. The results indicated that the compound's unique structure contributed to its effectiveness in isolating specific metabolites under varying chromatographic conditions .

Case Study 2: Environmental Monitoring

Another application involved using the compound in environmental monitoring to detect phenolic compounds in water samples. The analytical method developed using reverse phase HPLC allowed for the sensitive detection of contaminants at low concentrations. This application is particularly relevant given the environmental concerns surrounding phenolic compounds and their potential endocrine-disrupting effects .

Material Science Applications

In addition to its analytical uses, this compound has potential applications in material science as a component in polymer formulations. Its phosphoric acid moiety can enhance the thermal stability and flame retardancy of polymers, making it an attractive additive for producing safer materials for various industrial applications.

Mechanism of Action

The mechanism of action of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Ammonium (4-(tert-butyl)phenyl) phosphate

- Ammonium (4-(tert-pentyl)phenyl) phosphate

- Phenol, 4-(tert-butyl)-

- Phenol, 4-(tert-pentyl)-

Uniqueness

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is unique due to the presence of both tert-butyl and tert-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not fulfill .

Biological Activity

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate, a phosphoric acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bulky tert-butyl and tert-pentyl groups attached to phenyl rings, influencing its interactions with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the ammonium ion enhances its solubility in aqueous environments, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Similar compounds within the phosphoric acid class have shown significant antioxidant capabilities, which can mitigate oxidative stress in cells .

- Inhibition of Protein Interactions : Preliminary studies suggest that it may interfere with specific protein interactions, potentially influencing pathways related to cancer and other diseases .

Research Findings and Case Studies

- Antioxidant Activity :

-

Cell Proliferation Assays :

- Biological assays conducted on related compounds indicated that they could inhibit cell proliferation in various cancer cell lines. For instance, the inhibition of MYC expression was noted in MV-4-11 cells treated with structurally similar compounds, suggesting a potential mechanism for anti-cancer activity .

-

Bromodomain Inhibition :

- Compounds with similar structural motifs have been identified as inhibitors of bromodomain-containing proteins like BRD4, which play critical roles in regulating gene expression linked to cancer progression. This inhibition could provide a novel therapeutic strategy against bromodomain-mediated diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves phosphorylation of substituted phenols using phosphorus oxychloride (POCl₃) followed by ammonium salt formation. Reaction optimization includes controlling stoichiometry, temperature (e.g., 0–5°C during phosphorylation to minimize side reactions), and purification via column chromatography or recrystallization. For example, yields of structurally related phosphonates varied from 42% to 69% depending on steric hindrance from substituents like tert-butyl groups . Solvent polarity and catalyst selection (e.g., microwave-assisted synthesis) can further enhance purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for confirming structure and identifying rotamers or dynamic isomerism. For instance, ³¹P NMR distinguishes phosphate environments, while ¹H NMR resolves aryl proton splitting patterns. Mass spectrometry (ESI-MS, HRMS) validates molecular weight and fragmentation pathways, as demonstrated for analogous phosphonates . Elemental analysis and X-ray crystallography (if crystalline) provide additional confirmation .

Q. How does the steric bulk of tert-butyl and tert-pentyl substituents influence the compound’s physicochemical properties?

- Methodological Answer : Bulky substituents increase hydrophobicity (LogP > 2.3) and reduce solubility in polar solvents, necessitating use of DMF or THF for reactions. Steric effects also lower reactivity in nucleophilic substitutions, requiring elevated temperatures or prolonged reaction times. Comparative studies on tert-butyl vs. tert-pentyl analogs show yield differences (e.g., 42% vs. 69%) due to increased hindrance .

Advanced Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic rotational isomerism in bulky aryl phosphate derivatives?

- Methodological Answer : Rotational isomerism in tert-butyl/pentyl-substituted phosphates creates complex NMR splitting. Strategies include:

- Variable-temperature NMR to coalesce signals (e.g., at 60°C) and calculate rotational barriers .

- DFT simulations (e.g., Gaussian09) to model rotamer populations and predict spectra .

- Deuterated solvents (e.g., DMSO-d₆) to sharpen peaks by reducing proton exchange .

Q. What computational methods aid in predicting the stability and reactivity of this compound under varying pH and thermal conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments; tert-pentyl groups may shield the phosphate core, delaying degradation .

- pKa Prediction : Tools like MarvinSketch estimate phosphate group acidity (predicted pKa ~1.5–2.5), guiding buffer selection for stability studies .

- Thermogravimetric Analysis (TGA) : Coupled with DFT-calculated bond dissociation energies to assess thermal decomposition thresholds (>200°C expected) .

Q. How can researchers design experiments to investigate the compound’s role as a ligand or catalyst in organometallic reactions?

- Methodological Answer :

- Coordination Studies : Titrate the compound with metal salts (e.g., Zn²⁺, Cu²⁺) and monitor shifts in ³¹P NMR or UV-Vis spectra to identify binding modes .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts; bulky substituents may stabilize metal intermediates via steric protection .

- X-ray Absorption Spectroscopy (XAS) : Probe metal-phosphate interactions at synchrotron facilities .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for scaling to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor phosphorylation in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., molar ratios, agitation speed) via response surface methodology .

- Purification Protocols : Scale-up flash chromatography with gradient elution (hexane/EtOAc) or fractional crystallization from ethanol/water mixtures .

Data Contradiction Analysis

- Example : Conflicting ¹H NMR integrations may arise from incomplete purification (e.g., residual solvents) or rotameric equilibria. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.